An In-depth Technical Guide to 2,4-Dimethyl-3-hexanone (CAS: 18641-70-8)
An In-depth Technical Guide to 2,4-Dimethyl-3-hexanone (CAS: 18641-70-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-dimethyl-3-hexanone (CAS number 18641-70-8), a branched aliphatic ketone. The document details its chemical and physical properties, outlines detailed experimental protocols for its synthesis and purification, and discusses methods for its characterization. While specific biological data for 2,4-dimethyl-3-hexanone is limited in current literature, this guide explores the known biological activities and toxicological profiles of structurally related ketones to provide a basis for future research and potential applications in drug development. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams generated with Graphviz.
Chemical and Physical Properties
2,4-Dimethyl-3-hexanone is a chiral ketone with two stereocenters, existing as a mixture of stereoisomers. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 18641-70-8 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₆O | [1][2][3][4][5] |
| Molecular Weight | 128.21 g/mol | [1][2][3][4][5] |
| IUPAC Name | 2,4-dimethylhexan-3-one | [2] |
| Synonyms | Isopropyl sec-butyl ketone | [6] |
| Boiling Point | 149.6 °C at 760 mmHg | [1] |
| Density | 0.809 g/cm³ | [1] |
| Flash Point | 34.2 °C | [1] |
| Vapor Pressure | 3.99 mmHg at 25°C | [1] |
| LogP | 2.25760 | [1] |
Synthesis of 2,4-Dimethyl-3-hexanone
The primary synthetic route to 2,4-dimethyl-3-hexanone involves a two-step process: a Grignard reaction to form the precursor alcohol, 2,4-dimethyl-3-hexanol (B75874), followed by oxidation of the alcohol to the desired ketone.[7]
Step 1: Grignard Synthesis of 2,4-Dimethyl-3-hexanol
This step involves the reaction of a Grignard reagent, sec-butylmagnesium bromide, with isobutyraldehyde (B47883).[8]
Experimental Protocol:
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
sec-Butyl bromide
-
Iodine crystal (as initiator)
-
Isobutyraldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a small amount of a solution of sec-butyl bromide in anhydrous diethyl ether to the flask.
-
Once the reaction initiates (indicated by bubbling and a color change), add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[8]
-
-
Reaction with Isobutyraldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2,4-dimethyl-3-hexanol.
-
Step 2: Oxidation of 2,4-Dimethyl-3-hexanol to 2,4-Dimethyl-3-hexanone
The secondary alcohol is oxidized to the corresponding ketone using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).[9]
Experimental Protocol:
Materials:
-
2,4-Dimethyl-3-hexanol (crude from Step 1)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Celite
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, suspend PCC in anhydrous DCM.
-
Add a solution of 2,4-dimethyl-3-hexanol in anhydrous DCM to the PCC suspension in one portion.
-
-
Reaction:
-
Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2,4-dimethyl-3-hexanone.
-
Purification
The crude 2,4-dimethyl-3-hexanone can be purified by fractional distillation under reduced pressure to obtain the pure product.[10]
Experimental Protocol:
Equipment:
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)
-
Vacuum pump
-
Heating mantle
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude 2,4-dimethyl-3-hexanone in the distillation flask.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point at atmospheric pressure is 149.6 °C, which will be lower under vacuum.[1]
Analytical Characterization
The identity and purity of 2,4-dimethyl-3-hexanone can be confirmed using various analytical techniques.
| Technique | Expected Results | Reference(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A peak at the characteristic retention time with a mass spectrum showing the molecular ion peak (m/z = 128) and characteristic fragmentation patterns. | [2] |
| Infrared (IR) Spectroscopy | A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretching of a ketone. | [4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will show complex splitting patterns due to the presence of stereoisomers and adjacent chiral centers. The exact chemical shifts and coupling constants would need to be determined experimentally. | [2] |
Biological Activity and Potential Applications in Drug Development
Currently, there is a lack of specific studies on the biological activity, metabolic fate, and toxicological profile of 2,4-dimethyl-3-hexanone. However, research on structurally related ketones can provide insights into potential areas of investigation.
Neurotoxicity of Related Ketones
Studies on the neurotoxicity of other branched-chain ketones, such as 3,4-dimethyl-2,5-hexanedione, have shown that these molecules can be more potent neurotoxins than their linear counterparts. This increased toxicity is attributed to the accelerated formation of pyrroles and subsequent protein cross-linking, which can lead to neurofilament accumulation and axonal swelling.[11] This suggests that 2,4-dimethyl-3-hexanone could be a subject of interest in neurotoxicology research.
General Metabolism of Aliphatic Ketones
Aliphatic ketones are generally metabolized in the liver.[12] The metabolic pathways can involve reduction to the corresponding alcohol, or oxidation at various positions on the alkyl chains. The specific metabolic fate of 2,4-dimethyl-3-hexanone has not been reported and would require dedicated in vivo or in vitro studies.
Potential as a Research Tool or Synthetic Intermediate
Given its chiral nature and the reactivity of the ketone functional group, 2,4-dimethyl-3-hexanone could serve as a building block in the synthesis of more complex chiral molecules, including potential drug candidates. The stereoisomers of this compound could be separated using chiral chromatography techniques to be used in stereoselective synthesis.[7]
Safety and Handling
Based on the Safety Data Sheets (SDS) for structurally similar ketones, 2,4-dimethyl-3-hexanone should be handled with care.[13][14] It is likely a flammable liquid and vapor.[13] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.
Conclusion and Future Directions
2,4-Dimethyl-3-hexanone is a readily synthesizable chiral ketone with well-defined chemical and physical properties. While its biological profile remains largely unexplored, the known neurotoxic effects of a structurally similar compound suggest that toxicological studies of 2,4-dimethyl-3-hexanone are warranted. Furthermore, its potential as a chiral building block in organic synthesis makes it a compound of interest for drug discovery and development. Future research should focus on elucidating its metabolic pathways, assessing its biological activity in various in vitro and in vivo models, and exploring its utility in stereoselective synthesis.
References
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- 3. 2,4-Dimethyl-3-Hexanone | C8H16O | CID 86770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hexanone, 2,4-dimethyl- [webbook.nist.gov]
- 5. 2,4-DIMETHYL-3-HEXANONE | 18641-70-8 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. 2,4-Dimethyl-3-hexanone | 18641-70-8 | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Further studies on ketone neurotoxicity and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. fishersci.com [fishersci.com]
